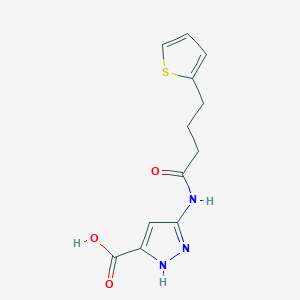
N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine, commonly known as imidazoline I2 receptor agonist, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine acts as an agonist of the imidazoline I2 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain and cardiovascular system. Activation of this receptor leads to a variety of physiological responses, including vasodilation, neurotransmitter release, and regulation of blood pressure.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In studies related to neuroprotection, it has been found to reduce oxidative stress and inflammation, protect against beta-amyloid-induced toxicity, and improve cognitive function. In studies related to hypertension, it has been found to reduce blood pressure through vasodilation and inhibition of sympathetic nervous system activity.
实验室实验的优点和局限性
One advantage of using N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its well-defined mechanism of action and diverse physiological effects make it a versatile tool for studying various biological processes. However, one limitation is that its effects may vary depending on the specific experimental conditions and the cell or tissue type being studied.
未来方向
There are several potential future directions for research involving N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies on its antihypertensive effects could lead to the development of new treatments for hypertension. Finally, exploring its effects on other physiological processes such as inflammation and immune function could uncover new applications for this compound.
Conclusion
In conclusion, this compound is a promising compound with diverse applications in scientific research. Its well-defined mechanism of action and diverse physiological effects make it a versatile tool for studying various biological processes. While further research is needed to fully understand its potential applications, it is clear that this compound has significant potential to contribute to advancements in various fields of research.
合成方法
The synthesis of N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine involves the reaction of 1-(2-chloroethyl)-1H-imidazole with 1,2,3,4-tetrahydro-2,3-dimethyl-1-naphthalenamine in the presence of a catalyst such as palladium on carbon. The reaction occurs under mild conditions and yields high purity products.
科学研究应用
N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine has been extensively studied for its potential applications in various areas of scientific research. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have antihypertensive effects, making it a potential treatment option for hypertension.
属性
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-4-11-8-12(7-10(11)3-1)16-9-13-14-5-6-15-13/h1-6,12,16H,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOFGLOXTWANNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B7594914.png)

![N-methyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridine-2-carboxamide](/img/structure/B7594923.png)
![2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B7594933.png)
![N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide](/img/structure/B7594949.png)
![1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid](/img/structure/B7594955.png)

![2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7594969.png)
![5-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7594974.png)
![2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid](/img/structure/B7594979.png)
![N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7594981.png)
![3-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7594996.png)
![3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol](/img/structure/B7595000.png)
![2-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7595001.png)